2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline and indole precursors. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The final step involves the coupling of the quinoline and indole moieties through a sulfanyl linkage, followed by the formation of the acetamide group. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline and indole rings can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline and indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is likely related to its ability to interact with biological targets such as enzymes and receptors. The quinoline and indole moieties can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Indole derivatives: Such as indomethacin and serotonin, known for their anti-inflammatory and neurotransmitter activities.
Uniqueness
2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the combination of quinoline and indole moieties linked through a sulfanyl group. This structural feature may confer unique biological activities and pharmacological properties not found in other compounds with only one of these moieties .
Properties
Molecular Formula |
C23H23N3OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(3-ethylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H23N3OS/c1-2-16-13-17-7-3-5-9-20(17)26-23(16)28-15-22(27)24-12-11-18-14-25-21-10-6-4-8-19(18)21/h3-10,13-14,25H,2,11-12,15H2,1H3,(H,24,27) |
InChI Key |
LLYGPHYDPABDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1SCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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